molecular formula C6H5NHCH(CH3)2<br>C9H13N B128925 N-Isopropylaniline CAS No. 768-52-5

N-Isopropylaniline

Cat. No. B128925
Key on ui cas rn: 768-52-5
M. Wt: 135.21 g/mol
InChI Key: FRCFWPVMFJMNDP-UHFFFAOYSA-N
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Patent
US05354772

Procedure details

N-isopropylaniline is synthesized as follows: A mixture of 233 g. (2.5 moles) of aniline, 5 l. of tetrahydrofuran and 250 ml. of acetone is stirred at 24°-25° C. under nitrogen for 2 hours and coooled to 10° C., 675 g. (4.06 moles) of phthalic acid is added rapidly, the resulting suspension is stirred at 10° C. under nitrogen, and 100 g. (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes with stirring under nitrogen, during the course of which the temperature rises to 28° C. The reaction mixture is stirred under nitrogen at 28° C. for 15 minutes and at 60°-61° C. for 2 hours, cooled to 25° C. and siphoned portionwise into 2.0 l. of 20% sodium hydroxide solution at a rate such that the temperature does not exceed 20° C. The organic phase is separated, 1.0 kg. of anhydrous potassium carbonate is added, the mixture is stirred at 20°-25° C. for 20 minutes, the solid is removed by filtration and washed twice with 250 ml. portions of tetrahydrofuran, the washings are combined with the filtrate, and the tetrahydrofuran is distilled at 20-100 mm. Hg. and a maximum temperature of 55° C. The resulting residual oil is fractionally distilled through a 35 cm. Vigreux column to obtain the 97.4% pure product (295 g. (84.4%)). B.p. 62°-64° C./1 mm. Hg.
Quantity
2.5 mol
Type
reactant
Reaction Step One
Quantity
4.06 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](O)(=O)[C:9]1C(=CC=C[CH:17]=1)C(O)=O.[BH4-].[Na+].[OH-].[Na+]>CC(C)=O.O1CCCC1>[CH:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:17])[CH3:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
4.06 mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred at 10° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 233 g
CUSTOM
Type
CUSTOM
Details
coooled to 10° C.
STIRRING
Type
STIRRING
Details
with stirring under nitrogen, during the course of which the temperature
CUSTOM
Type
CUSTOM
Details
rises to 28° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred under nitrogen at 28° C. for 15 minutes and at 60°-61° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
does not exceed 20° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
ADDITION
Type
ADDITION
Details
of anhydrous potassium carbonate is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 20°-25° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solid is removed by filtration
WASH
Type
WASH
Details
washed twice with 250 ml
DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran is distilled at 20-100 mm. Hg
CUSTOM
Type
CUSTOM
Details
a maximum temperature of 55° C
DISTILLATION
Type
DISTILLATION
Details
The resulting residual oil is fractionally distilled through a 35 cm

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 295 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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